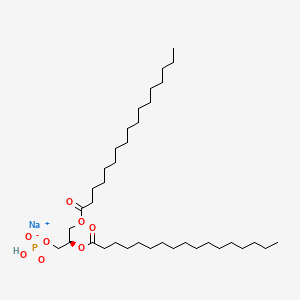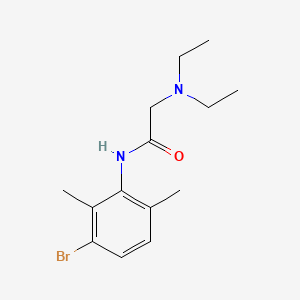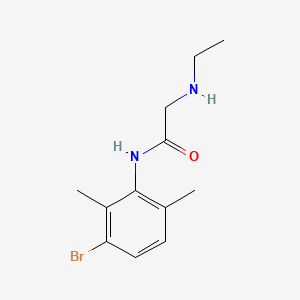
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is a brominated flame retardant. It is a derivative of 2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate, which is commonly used in various consumer products to enhance fire resistance. The compound has a molecular formula of C15H18Br4O2 and a molecular weight of 549.92 g/mol . It is often used as a substitute for polybrominated diphenyl ethers (PBDEs) in flame retardant mixtures .
Mechanism of Action
Target of Action
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17, also known as EH-TBB , is a brominated component of flame retardant mixtures used as substitutes for some PBDEs . It is added to various consumer products, including polyurethane foams . The primary targets of EH-TBB are the materials it is added to, where it acts as a flame retardant .
Mode of Action
EH-TBB acts by reducing the flammability of the materials it is added to . It is absorbed, metabolized, and eliminated via the urine and feces following administration . Two metabolites, tetrabromobenzoic acid (TBBA), a TBBA-sulfate conjugate, and a TBBA-glycine conjugate were identified .
Biochemical Pathways
The biochemical pathways affected by EH-TBB involve its metabolism and excretion. EH-TBB is absorbed and metabolized, with the metabolites being excreted in the urine and feces . The metabolites identified include TBBA, a TBBA-sulfate conjugate, and a TBBA-glycine conjugate .
Pharmacokinetics
EH-TBB is absorbed, metabolized, and eliminated via the urine and feces following administration . The rate of excretion via feces increases with dose, with corresponding decreases in urinary excretion . No tissue bioaccumulation was found for rats given 5 oral daily doses of EH-TBB . Approximately 85% of a 0.1 µmol/kg dose was absorbed from the gut .
Result of Action
The primary result of EH-TBB’s action is the reduction of flammability in the materials it is added to . In terms of biological effects, EH-TBB is metabolized and excreted, with no evidence of tissue bioaccumulation .
Action Environment
The action of EH-TBB can be influenced by environmental factors. For example, the rate of absorption of EH-TBB is expected to be even greater at lower levels . Furthermore, the presence of EH-TBB in various consumer products indicates that it can be widely dispersed in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 can be synthesized by reacting 2,3,4,5-Tetrabromobenzoic acid with 2-Ethylhexanol in the presence of a suitable solvent . The reaction typically involves esterification, where the carboxylic acid group of 2,3,4,5-Tetrabromobenzoic acid reacts with the hydroxyl group of 2-Ethylhexanol to form the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity . The product is then purified through distillation or recrystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrabromobenzoic acid.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Halogen substitution reactions can occur, where bromine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Tetrabromobenzoic acid.
Reduction: Less brominated benzoates.
Substitution: Halogen-substituted benzoates.
Scientific Research Applications
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) 2,3,4,5-Tetrabromophthalate (TBPH): Another brominated flame retardant used as a substitute for PBDEs.
Tetrabromobisphenol A (TBBPA): A widely used brominated flame retardant in electronics.
Uniqueness
2-Ethylhexyl 2,3,4,5-Tetrabromobenzoate-d17 is unique due to its specific molecular structure, which provides effective flame retardant properties while being less persistent in the environment compared to some other brominated flame retardants . Its deuterated form (d17) is particularly useful in scientific research for tracing and studying its behavior in various systems .
Properties
CAS No. |
1794752-19-4 |
|---|---|
Molecular Formula |
C15H18Br4O2 |
Molecular Weight |
567.027 |
IUPAC Name |
[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexyl] 2,3,4,5-tetrabromobenzoate |
InChI |
InChI=1S/C15H18Br4O2/c1-3-5-6-9(4-2)8-21-15(20)10-7-11(16)13(18)14(19)12(10)17/h7,9H,3-6,8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,8D2,9D |
InChI Key |
HVDXCGSGEQKWGB-BVKQVPBCSA-N |
SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C(=C1Br)Br)Br)Br |
Synonyms |
2,3,4,5-Tetrabromobenzoic Acid 2-Ethylhexyl-d17 Ester; TBB-d17; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2S)-1-[[(3R,6R,9R,12R,15R,16R)-12-benzyl-3,6-bis(3,5-dihydroxyphenyl)-9,16-dimethyl-2,5,8,11,14-pentaoxo-1-oxa-4,7,10,13-tetrazacyclohexadec-15-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-chloro-1H-pyrrole-2-carboxamide](/img/structure/B587381.png)
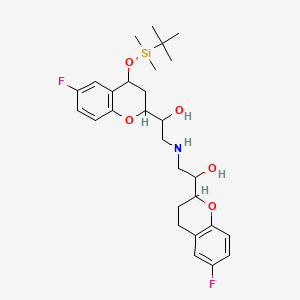

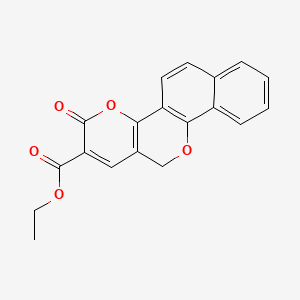
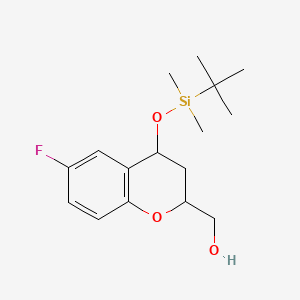
![6-[(4-Benzyl-1-piperazinyl)methyl]-2,3-dimethoxyphenol dihydrochloride](/img/structure/B587391.png)

